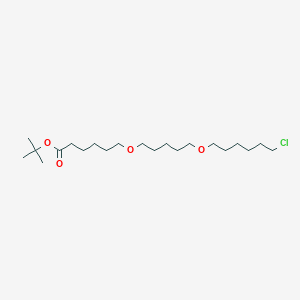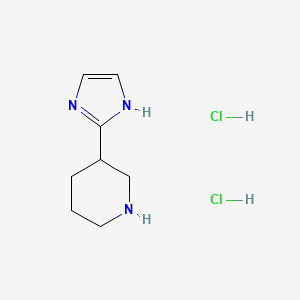
2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are a group of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry as building blocks for drug development.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another method includes the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides to yield thiazole-5-carboxylate esters . These methods highlight the versatility in synthesizing thiazole derivatives, which may be applicable to the synthesis of 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was confirmed by FTIR and NMR and further analyzed by X-ray diffraction . Density functional theory (DFT) methods are also employed to optimize the molecular geometry and investigate the molecular electrostatic potential (MEP) map, which exhibits the negative potential sites on electronegative atoms .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions. The reactivity of these compounds can be influenced by the substituents on the thiazole ring. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases can lead to the formation of different products depending on the base used . The study of these reactions can provide insights into the reactivity of 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system, and the compound exhibits intermolecular interactions such as C-H...O interactions . Theoretical calculations such as DFT can predict properties like bond lengths, bond angles, and vibrational assignments, which are essential for understanding the behavior of these compounds .
科学的研究の応用
Overview
2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to a class of organic compounds known for their versatile applications in the synthesis of heterocyclic compounds, with significant implications in medicinal chemistry and material science. This document explores various scientific research applications of similar compounds, focusing on their synthesis, biological activities, and potential as pharmacophores.
Synthesis and Chemical Transformations
The synthesis of heterocyclic compounds, such as thiazoles, is a key area of interest in organic chemistry due to their wide range of applications in drug discovery and material science. Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their utility as a building block for the synthesis of heterocyclic compounds including thiazoles. These compounds are valuable for their unique reactivity, offering mild reaction conditions for generating versatile products from a wide array of precursors (Gomaa & Ali, 2020).
Biological Activities
The medicinal chemistry of thiazole derivatives is another significant application area. For example, Raut et al. (2020) explored the synthesis and pharmacological evaluation of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. Their research demonstrated that certain benzofused thiazole derivatives exhibited notable anti-inflammatory and antioxidant activities, underscoring the potential of thiazole scaffolds in developing new therapeutic agents (Raut et al., 2020).
Applications in Drug Discovery
The exploration of thiazolidinediones, a closely related scaffold, has also been extensive in drug discovery. Singh et al. (2022) reviewed the pharmacological activities of 2,4‐thiazolidinedione derivatives, emphasizing their antimicrobial, anticancer, and antidiabetic properties. This highlights the structural and functional versatility of thiazole and thiazolidinedione derivatives in medicinal chemistry, offering a foundation for the development of novel drugs with diverse therapeutic applications (Singh et al., 2022).
Optoelectronic Materials
In addition to their biomedical applications, compounds related to 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid show promise in the field of optoelectronics. Lipunova et al. (2018) discussed the applications of quinazoline and pyrimidine derivatives in optoelectronic materials, highlighting their potential in creating novel luminescent materials and electronic devices. This underscores the broader applicability of heterocyclic compounds in both life sciences and material science, offering avenues for the development of advanced materials and technologies (Lipunova et al., 2018).
作用機序
Target of Action
Similar compounds have been shown to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
Similar compounds are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to induce various cellular responses .
特性
IUPAC Name |
2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-9-4-6-10(7-5-9)12-14-8(2)11(17-12)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLTRLEYYGFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343322-60-1 |
Source


|
| Record name | 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2541750.png)
![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)

![2-(Ethylthio)-3-phenyl-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2541757.png)


![N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2541762.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide](/img/structure/B2541763.png)
![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)



![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2541769.png)
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2541770.png)